

An In-depth Technical Guide to the Chemical Structure and Synthesis of Furazidine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Furazidine*

Cat. No.: *B1195691*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

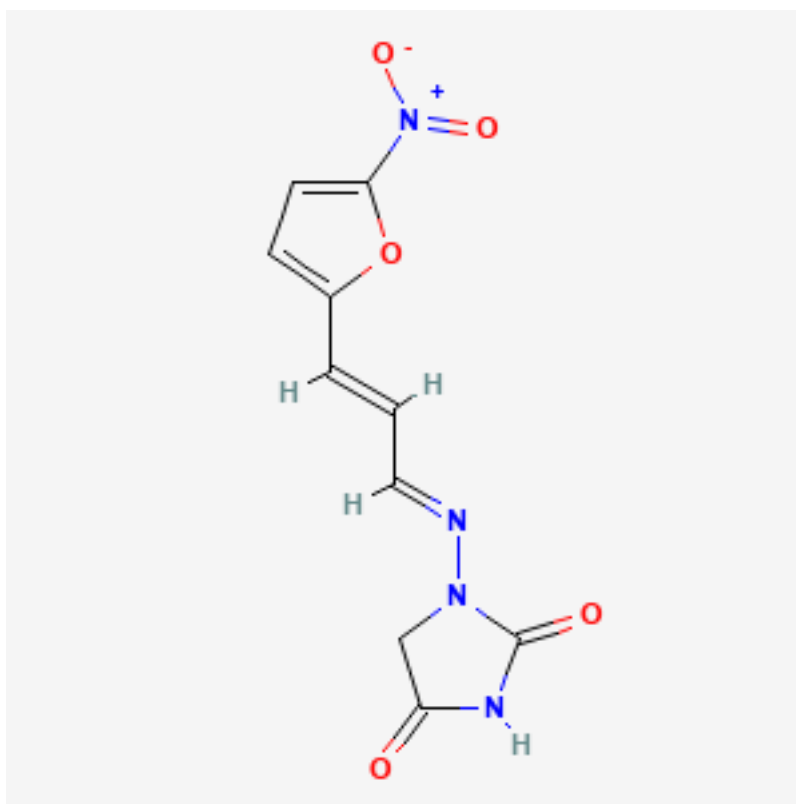
Furazidine, a nitrofuran antibiotic, has long been a subject of interest in medicinal chemistry due to its efficacy against urinary tract infections. This technical guide provides a comprehensive overview of the chemical structure of **Furazidine** and a detailed examination of its primary synthesis pathway. The document elucidates the key reactants, reaction mechanisms, and experimental protocols. Furthermore, it presents a consolidated summary of quantitative data and visual representations of the synthesis process to facilitate a deeper understanding for researchers and professionals in the field of drug development.

Chemical Structure and Properties of Furazidine

Furazidine, also known by the synonym Furagin, is chemically designated as 1-[[*(E)*-3-(5-nitro-2-furanyl)prop-2-enylidene]amino]imidazolidine-2,4-dione.^{[1][2]} It belongs to the class of nitrofuran antibiotics, characterized by the presence of a nitro group attached to a furan ring.^[2]

Molecular Structure:

The core structure of **Furazidine** consists of a hydantoin (imidazolidine-2,4-dione) ring linked to a 5-nitrofuranyl moiety through a propenylideneamino bridge. The stereochemistry of the double bonds in the linker is typically in the *E* configuration.



Physicochemical Properties:

A summary of the key physicochemical properties of **Furazidone** is presented in the table below.

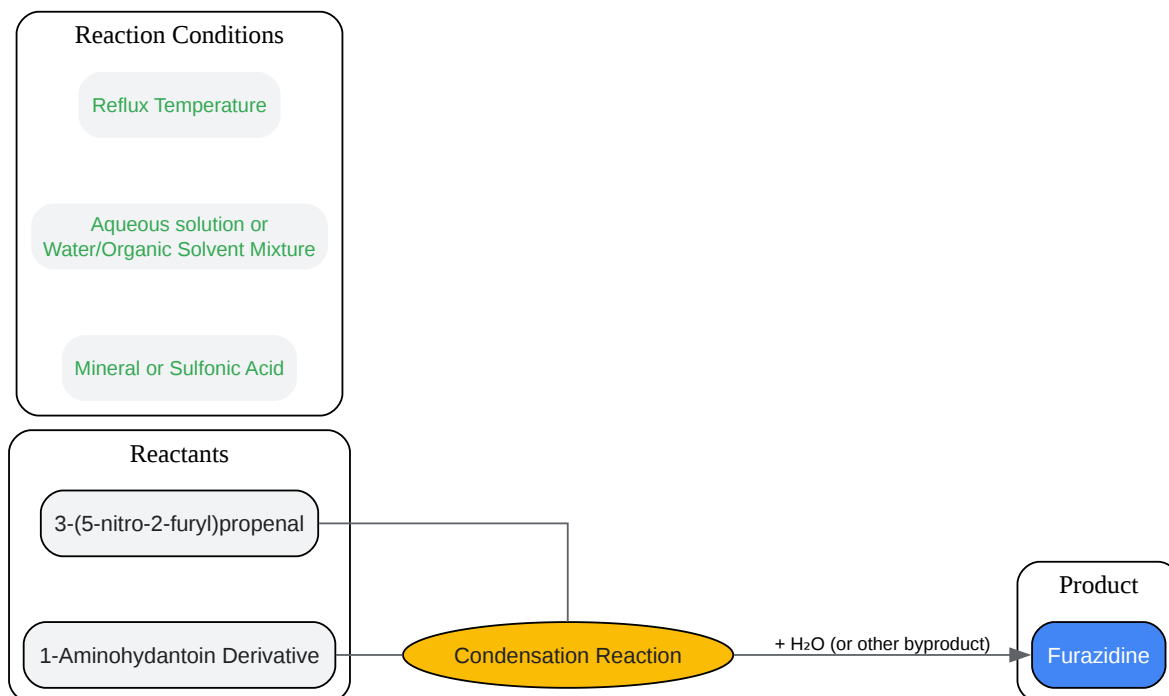
Property	Value	Reference
IUPAC Name	1-[[<i>(E)</i> -3-(5-nitro-2-furanyl)prop-2-enylidene]amino]imidazolidine-2,4-dione	[1]
Synonyms	Furagin, Furazidin, Akritoin, NF 416	[1][3]
CAS Number	1672-88-4	[1]
Molecular Formula	C ₁₀ H ₈ N ₄ O ₅	[1]
Molecular Weight	264.19 g/mol	[3]
Appearance	Yellow solid	
Melting Point	262-267°C (with decomposition)	[4]

Synthesis Pathway of Furazidine

The most prevalent and industrially significant method for the synthesis of **Furazidine** is the acid-catalyzed condensation reaction between a 3-(5-nitro-2-furyl)acrolein derivative and a 1-aminohydantoin derivative.[4][5] This reaction provides a straightforward and efficient route to the target molecule.

General Reaction Scheme

The overall synthesis can be depicted as follows:



[Click to download full resolution via product page](#)

Caption: General synthesis pathway for **Furazidine**.

Key Reactants and Reagents

- 3-(5-nitro-2-furyl)propenal: This aldehyde is a key building block containing the nitrofuran moiety.
- 1-Aminohydantoin Derivatives: Various derivatives of 1-aminohydantoin can be employed, influencing the reaction specifics and byproducts. Common examples include:
 - 1-Aminohydantoin itself
 - Benzylidene-1-aminohydantoin

- Isopropylidene-1-aminohydantoin
- 5-nitro-2-furfurylidene-1-aminohydantoin (Nitrofurantoin)[4]
- Acid Catalyst: A mineral acid (e.g., sulfuric acid, hydrochloric acid) or a sulfonic acid (e.g., toluenesulfonic acid) is used to catalyze the condensation.[4][5]
- Solvent: The reaction is typically carried out in an aqueous solution or a mixture of water and a water-miscible organic solvent like an alcohol (e.g., propanol).[4]

Reaction Mechanism

The synthesis proceeds via a nucleophilic addition-elimination mechanism. The amino group of the 1-aminohydantoin derivative acts as a nucleophile, attacking the carbonyl carbon of the 3-(5-nitro-2-furyl)propenal. This is followed by the elimination of a water molecule (or another small molecule if a substituted aminohydantoin is used) to form the stable imine linkage in the final **Furazidine** product. The acidic conditions protonate the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack.

Experimental Protocols

The following are representative experimental protocols adapted from the literature, primarily from patent documentation, which outlines several variations of the synthesis.[4]

General Procedure

A mixture of 3-(5-nitro-2-furyl)propenal and a 1-aminohydantoin derivative is suspended in an aqueous or aqueous-organic solvent system. An acid catalyst is added, and the mixture is heated to reflux with stirring for a period ranging from 30 minutes to several hours.[5] The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5] As the reaction proceeds, the **Furazidine** product, being insoluble in the reaction medium, precipitates out of the solution.[5]

Upon completion of the reaction, the mixture is cooled, and the crude product is isolated by filtration. The collected solid is washed with water until the filtrate is neutral, followed by washing with an alcohol (e.g., ethanol) to remove unreacted starting materials.[5] Further purification can be achieved by recrystallization from a suitable solvent, such as dimethylformamide (DMF).[5]

Example Protocols and Quantitative Data

The table below summarizes data from several documented synthesis examples.^[4]

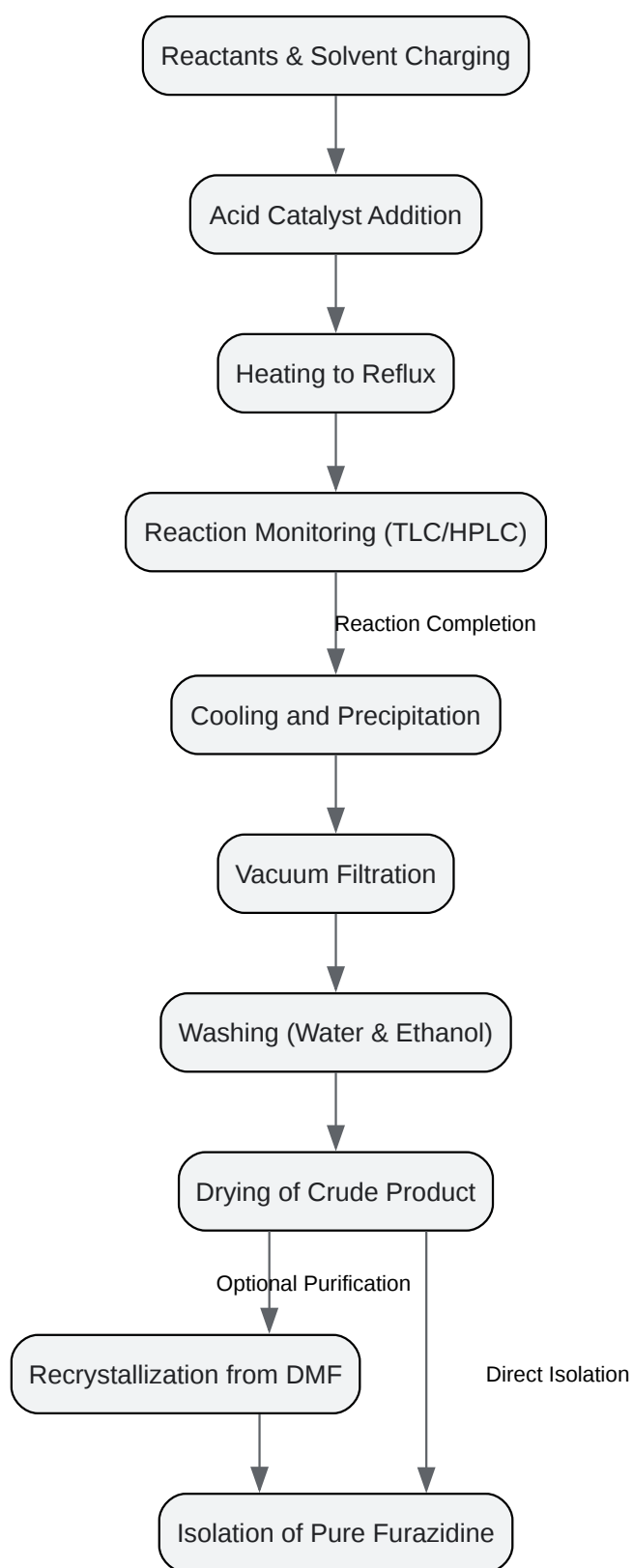
Example	3-(5-nitro-2-furyl)propenal (g)	1-Amino-2-hydroxy-1-phenylethane-1-one Derivative	Derivative Amount (g)	Acid Catalyst	Solvent System	Reaction Time	Yield (%)	Melting Point (°C)
1	10	Benzylidene-1-aminohydantoin	10	Conc. HCl (20 ml)	Water (200 ml)	~60 min	84	265 (dec.)
2	10	Cyclohexylideneaminohydantoin	9.7	Toluene sulfonic acid (4 g)	Water	-	83	262 (dec.)
3	10	Isopropylidene-1-aminohydantoin	7.8	Conc. H ₂ SO ₄ (5 ml)	Water (200 ml)	35 min	84	-
4	10	2-furfurylidene-1-aminohydantoin	9.7	Conc. H ₂ SO ₄ (2.5 ml)	Water (200 ml)	-	72	-

5	20	5-nitro-2-furfurylidene-1-aminohydantoin	22.5	Conc. H ₂ SO ₄ (10 ml)	Water (500 ml) / Propanol (120 ml)	30 min	88	262 (dec.)
---	----	--	------	--	------------------------------------	--------	----	------------

dec. = decomposition

Visualization of Experimental Workflow

The following diagram illustrates the typical laboratory workflow for the synthesis and purification of **Furazidine**.



[Click to download full resolution via product page](#)

Caption: Laboratory workflow for **Furazidine** synthesis.

Conclusion

This technical guide has detailed the chemical structure of **Furazidine** and its primary synthesis pathway through acid-catalyzed condensation. The provided experimental protocols and quantitative data offer a solid foundation for researchers and drug development professionals working with this important antibiotic. The straightforward nature of the synthesis, coupled with the ready availability of the starting materials, makes **Furazidine** an accessible target for further research and development, including the exploration of novel analogs and formulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Furagin | C₁₀H₈N₄O₅ | CID 6870646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-{{3-(5-Nitro-2-furyl)prop-2-en-1-ylidene}amino}imidazolidine-2,4-dione | C₁₀H₈N₄O₅ | CID 146690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Furazidin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. WO1998041520A1 - A process for the preparation of furazidin - Google Patents [patents.google.com]
- 5. WO1998041520A1 - A process for the preparation of furazidin - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure and Synthesis of Furazidine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1195691#chemical-structure-and-synthesis-pathway-of-furazidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com